N-Ethylpyrimidine-5-sulfonamide

Description

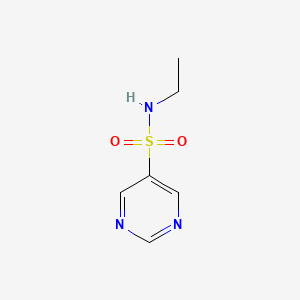

N-Ethylpyrimidine-5-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with an ethyl group at the nitrogen position and a sulfonamide moiety at the 5-position. Key structural features include:

- Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms.

- Sulfonamide group (-SO$2$NH$2$): Enhances hydrogen-bonding capacity and influences solubility.

- Ethyl substituent: Introduces steric and electronic effects, modulating interactions with biological targets.

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

N-ethylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 |

InChI Key |

PQCVZZIMCBTYKP-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Aminopyrimidines with Sulfonyl Chlorides

This is the most common and direct approach where a sulfonyl chloride derivative reacts with an aminopyrimidine to form the sulfonamide linkage at the 5-position of the pyrimidine ring.

- Dissolve the sulfonyl chloride (e.g., 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl chloride) in anhydrous acetonitrile.

- Add the aminopyrimidine derivative (e.g., 2-amino-4,6-dimethoxypyrimidine) to the solution.

- Introduce a base catalyst such as pyridine to facilitate the reaction.

- Maintain the reaction temperature around 40–45°C for 2–3 hours.

- Add sodium cyanate or other additives to improve yield and reaction efficiency.

- Upon completion, adjust the pH to acidic (pH ~4) using aqueous sulfuric acid.

- Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and remove solvent to isolate the sulfonamide product as a solid.

- Yields reported are typically high, around 98–99% for related sulfonamide compounds prepared by this method.

- The product is often obtained as a crystalline solid, suitable for further purification if necessary.

| Example No. | Sulfonyl Chloride (g) | Aminopyrimidine (g) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Product State |

|---|---|---|---|---|---|---|

| 7 | 2.603 | 1.552 | 40–45 | 3 | 99 | Solid |

| 8 | 2.603 | 1.552 | 40–45 | 3 | 98 | Solid |

Preparation via Pyrimidine Sulfonamide Intermediates

An alternative approach involves synthesizing pyrimidine sulfonamide intermediates which are then modified to introduce the N-ethyl group.

- Synthesis of 2-methylthio-4-(N-acetyl-sulfanilamido)-5-ethyl-6-methoxy-pyrimidine starting from ethylcyanoacetic acid ethyl ester and thiourea.

- Methylation of mercapto groups using dimethyl sulfate.

- Conversion of hydroxypyrimidine to methoxypyrimidine using phenyltrimethylammonium chloride.

- Sulfonamide formation via reaction with p-acetarnidobenzenesulfonyl chloride in pyridine at room temperature for 24 hours.

- Subsequent saponification with sodium hydroxide to remove acetyl protecting groups.

- Final acidification and purification to yield the desired sulfonamide.

Reaction Conditions and Yields:

- Saponification: 1/2 hour on a water bath with 1 N NaOH.

- Reflux with Raney nickel and ammonia for reduction steps at 85–90°C for 1 hour.

- Yields of intermediates and final sulfonamide range from 65% to 81%.

- Melting points and purity data confirm the identity of the compounds.

Example Table of Key Intermediates:

| Compound | Yield (%) | Melting Point (°C) | Key Reagents/Conditions |

|---|---|---|---|

| 2-Methylthio-4-(N-acetyl-sulfanilamido)-5-methyl-6-methoxy-pyrimidine | 80 | 265–268 | p-Acetarnidobenzenesulfonyl chloride, pyridine, 24 h at RT |

| 4-Sulfanilamido-5-methyl-6-methoxy-pyrimidine (final) | 81 | 214–217 | Saponification with 1 N NaOH, acidification |

Alternative Synthetic Routes and Modifications

- Reaction of pyrimidine-5-sulfonyl chloride intermediates with various amines to generate diverse sulfonamide derivatives.

- Use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) for chlorination steps in pyrimidine ring modification.

- Reflux in glacial acetic acid for sulfonamide ring closure or further functionalization.

- Purification by crystallization from DMF/water mixtures.

These methods allow for the introduction of ethyl groups and other substituents on the pyrimidine ring, tailoring the compound's properties.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation of aminopyrimidines | Sulfonyl chloride + 2-amino-4,6-dimethoxypyrimidine | Pyridine, sodium cyanate, 40–45°C, 2–3 h | 98–99 | Direct sulfonamide formation |

| Pyrimidine sulfonamide intermediates | Ethylcyanoacetic acid ethyl ester + thiourea | Dimethyl sulfate, phenyltrimethylammonium chloride, pyridine, NaOH saponification | 65–81 | Multi-step synthesis with protection/deprotection |

| Chlorination and modification | Pyrimidine sulfonamide intermediates | POCl3, PCl5, reflux in acetic acid | 70–75 | For further functionalization |

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfonic acids under oxidative conditions.

Reduction: Reduction of the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications, data tables, or case studies specifically for the compound "N-Ethylpyrimidine-5-sulfonamide." However, the search results do provide information on pyrimidines, sulfonamides, and related derivatives, which can be used to infer potential applications and research directions for this compound.

Pyrimidine Derivatives

Pyrimidines are crucial heterocyclic compounds with significant importance in biology and medicine . They serve as building blocks for synthesizing anti-inflammatory, anti-hypertensive, antioxidant, anti-SARS, antiviral, and anticancer drugs . Examples of pyrimidine drugs include:

- 5-Fluorouracil (5-FU) : Anticancer

- Idoxuridine and Trifluridine : Antiviral

- Zidovudine and Stavudine : Anti-HIV

- Trimethoprim, Sulphamethiazine, and Sulphadiazine : Antibacterial

- Minoxidil and Prazosin : Antihypertensive

- Propylthiouracil : Antithyroid

- Bacimethrine : Antibiotic

Sulfonamide Derivatives

Sulfonamides are another class of compounds with a wide range of applications. They have been used in treatments for epilepsy, high blood pressure, arthritis, and glaucoma . They also exhibit antibacterial activity against gram-positive and certain gram-negative bacteria . Some specific applications of sulfonamides include:

- Antibacterial Agents : Effective against bacteria such as Klebsiella, Salmonella, and Escherichia coli .

- Enzyme Inhibitors : Some sulfonamides act as inhibitors of enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a therapeutic target for human African trypanosomiasis (HAT) .

- Anticancer Agents : Sulfonamide moieties have anticancer potential and can interact with critical cancer proteins such as p53, caspase, and NF-κB .

Potential Applications of this compound

Given that this compound combines both pyrimidine and sulfonamide moieties, it may have potential applications in various fields:

- Antimicrobial Activity : It may possess antibacterial and antifungal properties, similar to other sulfonamide drugs .

- Anti-inflammatory and Antioxidant Activity : It may act as an antioxidant and inhibit enzymes like 15-LOX, which is involved in cardiovascular and neurological conditions .

- Anticancer Potential : It could interact with cancer-related proteins and induce apoptosis in cancer cells .

Related Research Areas

The search results also highlight related research areas that could be relevant to this compound:

- Indole Derivatives : Indole derivatives have shown potential as anticancer agents, with some compounds demonstrating selectivity towards cancer cells and inducing cell cycle arrest and apoptosis .

- Polyphenol-Containing Nanoparticles : Polyphenols have antioxidant and anticancer activities and can be used in bioimaging, therapeutic delivery, and other biomedical applications .

- 2-Thiouracil-5-sulfonamides : These compounds have been designed and synthesized as antioxidant agents and 15-LOX inhibitors .

Future Research Directions

Based on the available information, future research directions for this compound could include:

- Synthesizing and characterizing the compound .

- Evaluating its antioxidant activity against DPPH, hydrogen peroxide, and lipid peroxidation .

- Testing its 15-LOX inhibitory activity .

- Assessing its antibacterial and antifungal properties .

- Investigating its anticancer potential and interactions with cancer-related proteins .

- Examining its potential as an enzyme inhibitor for therapeutic targets like TbNMT .

Mechanism of Action

The mechanism of action of N-Ethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity : The adamantane-containing analog () introduces significant hydrophobicity and steric bulk compared to the ethyl group in N-Ethylpyrimidine-5-sulfonamide, likely reducing solubility but improving membrane permeability .

- Chlorinated Derivatives: The 2,4-dichloro-substituted compound () exhibits higher molecular weight (342.59 vs.

- Synthetic Routes : The ethyl group in this compound would likely require milder alkylation conditions compared to the triphenylphosphonium chloride derivative, which involves 24-hour reflux with triphenylphosphine .

Physicochemical Properties

Data extracted from analogs:

Biological Activity

N-Ethylpyrimidine-5-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have been extensively studied for their antibacterial properties. They act primarily by inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to competitively inhibit the enzyme dihydropteroate synthase, crucial in the folate synthesis pathway .

This compound exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The inhibition of folate synthesis leads to bacteriostatic effects, preventing bacterial growth without killing the cells directly .

- Endothelin Receptor Antagonism : Research indicates that certain pyrimidine-sulfonamides can act as endothelin receptor antagonists, which are being investigated for their potential in treating conditions such as hypertension and heart failure .

- Carbonic Anhydrase Inhibition : Recent studies have demonstrated that sulfonamides can inhibit various isoforms of carbonic anhydrases, enzymes involved in regulating pH and fluid balance in biological systems. This inhibition has implications for conditions like glaucoma and obesity .

Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 ± 0.15 | 8.0 |

| Escherichia coli | 28 ± 0.12 | 10.0 |

| Klebsiella pneumoniae | 25 ± 0.10 | 12.5 |

These results indicate that this compound possesses significant antibacterial properties, particularly against S. aureus .

Endothelin Receptor Studies

In vitro studies using CHO cells expressing human recombinant endothelin receptors demonstrated that this compound could effectively inhibit endothelin-1 binding with an IC50 value of approximately 50 nM. This suggests potential therapeutic applications in managing cardiovascular diseases .

Carbonic Anhydrase Inhibition

The compound was also evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), a target for cancer therapy due to its overexpression in various tumors. The study found that this compound inhibited CA IX with a Ki value of 25 nM, indicating strong potential as an anticancer agent .

Q & A

Q. What synthetic routes are recommended for N-Ethylpyrimidine-5-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves palladium-catalyzed coupling reactions, as demonstrated in analogous sulfonamide syntheses. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C has been used for N-allylynamide derivatization . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide condition selection .

Q. How can HPLC and GC methods be optimized for analyzing the purity and structural integrity of this compound?

- Methodological Answer : Fast GC protocols with surrogate standards (e.g., 2-Fluorophenol-d4) improve throughput without sacrificing resolution . For HPLC, columns tailored for sulfonamides (e.g., C18 phases) paired with mobile phases like methanol-water gradients enhance peak separation. Validation should include spike-recovery tests and comparison with certified reference materials to ensure accuracy .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are widely used to map molecular electrostatic potentials (MEPs) and frontier orbitals. These analyses predict nucleophilic/electrophilic sites and reaction pathways, as shown in studies of analogous pyrimidine sulfonamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyrimidine derivatives can shift NMR peaks. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize conformers. Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) is critical .

Q. What strategies ensure the stability of this compound under varying storage conditions?

Q. How should researchers validate analytical methods for detecting trace impurities (e.g., nitrosamines) in this compound?

- Methodological Answer : Follow USEPA Method 521, which employs GC-MS/MS with isotope-labeled internal standards (e.g., N-Nitrosomorpholine-d8). Limit of detection (LOD) should be ≤1 ppb, validated via matrix-matched calibration curves .

Q. What are the best practices for handling and disposing of this compound waste in laboratory settings?

Q. How can in silico methods be leveraged to assess the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydropteroate synthase) predicts binding affinities. Pair with MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.